Ethyl 6-amino-5-nitropyridine-2-carboxylate
Description
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
ethyl 6-amino-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-4-6(11(13)14)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
KDCYGDSAUFBDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the carboxylate ester group at the 2-position of the pyridine ring.
- Selective nitration at the 5-position.
- Introduction or transformation of the amino group at the 6-position.
These steps may be carried out in different sequences depending on the starting materials and reagents used.
Nitration of Pyridine Derivatives
A key step in the preparation is the selective nitration of pyridine derivatives to introduce the nitro group at the 5-position. According to Bakke et al. (2003), nitration of substituted pyridines using dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperatures (around –11 °C) provides better yields and regioselectivity compared to traditional nitration with nitric acid and sulfuric acid mixtures. This method favors β-position (3- or 5-position) nitration on pyridine rings.
| Substituent on Pyridine | Nitration Method | Yield (%) | Position of Nitro Group |
|---|---|---|---|
| 2-Methylpyridine | N2O5/SO2 | 42 | 5-Nitro |
| 3-Methylpyridine | N2O5/SO2 | 29 | 5-Nitro |
| 4-Methylpyridine | N2O5/SO2 | 70 | 3-Nitro |
Table 1. Selected nitration yields of methyl-substituted pyridines with N2O5/SO2.
This approach can be adapted to pyridine carboxylate esters to selectively nitrate the 5-position.
Amino Group Introduction and Modification
The amino group at the 6-position can be introduced via substitution reactions or reduction of nitro groups. A patent (WO2010089773A2) describes a multistep process starting from picolinic acid derivatives, involving chlorination, amide formation, Hoffman degradation, nitration, diazotization, hydrolysis, and substitution to obtain nitropyridine derivatives with amino groups. Although the patent focuses on related compounds, the methodology can be adapted for this compound.
In another approach, reduction of nitropyridine derivatives to aminopyridines is achieved using hydrazine monohydrate in the presence of Rhodium on carbon (Rh/C) catalyst under mild conditions. This method allows selective reduction of nitro groups to amino groups without overreduction or side reactions.
Esterification of Pyridine Carboxylic Acid
The ethyl ester group at the 2-position can be introduced by esterification of the corresponding pyridine-2-carboxylic acid or its derivatives. This is commonly done by reacting the acid with ethanol in the presence of acid catalysts or by converting the acid to an acid chloride followed by reaction with ethanol.
Representative Synthetic Route
A plausible synthetic route for this compound based on the literature is:
- Start with 6-amino-2-pyridinecarboxylic acid.
- Esterify the carboxylic acid to form ethyl 6-amino-pyridine-2-carboxylate.
- Perform selective nitration at the 5-position using N2O5/SO2 or a nitrating mixture (HNO3/H2SO4) under controlled conditions.
- If starting from a nitro derivative, reduce the nitro group at the 6-position to an amino group using hydrazine/Rh/C catalysis.
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | 80-90 | Standard Fischer esterification |
| Nitration | N2O5 in liquid SO2, –11 °C | 60-75 | Selective 5-position nitration on pyridine ring |
| Alternative nitration | HNO3/H2SO4 mixture, controlled temperature | 30-50 | Less selective, possible side reactions |
| Nitro group reduction | Hydrazine monohydrate, Rh/C catalyst, THF, room temp | 70-86 | Selective reduction to amino group |
Table 2. Typical reaction conditions and yields for key steps in the synthesis.
Mechanistic Insights
The nitration mechanism with N2O5/SO2 involves formation of N-nitropyridinium nitrate intermediates, followed by nucleophilic attack and rearrangements leading to nitro substitution at the β-position of the pyridine ring. This method avoids electrophilic aromatic substitution pathways typical of classical nitration, thus improving regioselectivity.
Reduction of nitro groups to amino groups using hydrazine/Rh/C proceeds via catalytic hydrogen transfer, allowing mild and selective conversion without overreduction or cleavage of sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-5-nitropicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
Ethyl 6-amino-5-nitropicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-nitropicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, depending on its structural modifications and functional groups.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues, emphasizing substituent differences and their implications:
Key Comparisons
- Electronic Effects: The nitro group in the target compound strongly withdraws electrons, enhancing electrophilic substitution resistance compared to analogues with methoxy (e.g., Ethyl 6-amino-5-methoxyindole-2-carboxylate ) or cyano groups . The trifluoromethyl group in the nicotinate derivative (CAS 651292-55-6) increases metabolic stability and lipophilicity, making it suitable for agrochemical design .
- Reactivity and Solubility: Sulfanyl (SH) groups (e.g., in CAS 89517-93-1) improve solubility in polar aprotic solvents, facilitating reactions under mild conditions . Thienopyridine derivatives (e.g., CAS 5936-58-3) exhibit rigid fused-ring systems, favoring interactions with biological targets .
Biological Relevance :
Research Findings and Methodological Insights
- Structural Characterization: Crystallographic techniques, notably using SHELX software , have resolved the structures of several analogues (e.g., thienopyridines and nicotinates), confirming substituent orientations and hydrogen-bonding networks critical for their activity .
- Synthetic Routes: Nitropyridine derivatives are typically synthesized via nitration of aminopyridine precursors, followed by esterification. Cyano and sulfanyl groups are introduced through nucleophilic substitution or thiourea-mediated reactions .
- Applications: Pharmaceuticals: Analogues with cyano and benzylamino groups (e.g., CAS 100278-33-9) are explored as kinase inhibitors . Agrochemicals: Trifluoromethyl-substituted compounds (e.g., CAS 651292-55-6) show promise as herbicides due to their stability .
Biological Activity
Ethyl 6-amino-5-nitropyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Nitro Group : A nitro substituent (-NO2) that can undergo bioreduction.
- Amino Group : An amino substituent (-NH2) that may facilitate interactions with biological targets.
- Carboxylate Ester : Provides solubility and potential reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Bioreduction : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects in cancer cells.
- Enzyme Modulation : The amino group may enhance binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further exploration in infectious diseases.
Anticancer Properties
This compound has been investigated for its anticancer effects. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines:
- Cell Lines Tested :
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
Table 1 summarizes the IC50 values for the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.4 | Induction of apoptosis |
| MCF-7 | 15.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Table 2 presents the minimum inhibitory concentration (MIC) values against selected pathogens:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 32 | Bacteriostatic |
| Staphylococcus aureus | 16 | Bactericidal |
| Pseudomonas aeruginosa | 64 | Bacteriostatic |
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and therapeutic potential of this compound:
- Study on ERK5 Inhibition : A study highlighted the compound's role in inhibiting the ERK5 pathway, which is crucial for cancer cell survival and proliferation. This inhibition was linked to reduced tumor growth in vivo models .
- Antimicrobial Efficacy : Another investigation demonstrated its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Mechanistic Insights : Research into the compound's mechanism revealed that it modulates key signaling pathways involved in inflammation and cancer progression, indicating broader therapeutic implications .
Q & A
Q. What synthetic routes are commonly employed for Ethyl 6-amino-5-nitropyridine-2-carboxylate, and how can purity be ensured?
- Methodological Answer : A typical synthesis involves cyclization reactions using nitro-substituted precursors. For example, nitro groups can be introduced via nitration of a pyridine intermediate under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Subsequent esterification with ethanol in the presence of a catalyst (e.g., H₂SO₄) yields the ethyl carboxylate moiety. Purification is achieved through recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine ring (e.g., nitro and amino group positions). DMSO-d₆ is a suitable solvent due to the compound’s polarity.
- IR Spectroscopy : Identify functional groups (e.g., N–H stretch for amino at ~3300 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELXL for refinement .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks, as nitro groups may decompose to toxic fumes (e.g., NOₓ).
- Store in airtight containers at 2–8°C to prevent thermal degradation. Spills should be neutralized with alkaline solutions (e.g., NaHCO₃) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*).
- X-ray Diffraction : Resolve structural ambiguities by refining single-crystal data with SHELX programs.
- HPLC-MS : Detect impurities or tautomeric forms. For example, nitro-amine tautomerism can be assessed via pH-dependent UV spectroscopy .
Q. What strategies stabilize this compound during storage and reactions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Thermal Stability : Avoid heating above 80°C; use low-temperature reactions (e.g., 0–5°C for nitration steps).
- Chemical Stability : Buffer reactions to pH 6–7 to prevent nitro group reduction or amino group oxidation .
Q. How can the compound’s reactivity be exploited to design derivatives for biological screening?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation).
- Ester Hydrolysis : Treat with NaOH/EtOH to yield the carboxylic acid, a precursor for bioactive conjugates.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) functionalize the pyridine ring .
Q. What experimental design principles apply to crystallographic studies of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in a 1:1 ethanol/water mixture.
- Data Collection : Optimize resolution (<0.8 Å) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL’s TWIN and BASF commands to model disorder or twinning. Validate with R-factor convergence (<5%) .
Q. How can computational methods predict the compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and electrostatic potential surfaces.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) with AMBER force fields to assess stability.
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between experimental and theoretical data?
- Methodological Answer :
- Error Analysis : Quantify instrument precision (e.g., NMR δ ±0.05 ppm).
- Statistical Validation : Apply t-tests to compare replicate measurements.
- Multi-Technique Correlation : Overlay IR, NMR, and X-ray data to identify systematic errors .
Q. What statistical tools are recommended for analyzing reaction yield optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use Minitab or JMP to model factors (e.g., temperature, catalyst loading) via response surface methodology.
- ANOVA : Identify significant variables (p < 0.05).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
